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Compound of Interest

5-Bromo-3-methoxy-2-(2-
Compound Name:
methoxyethoxy)pyridine

CAS No.: 1315545-04-0

Cat. No.: B566835

Get Quote

Part 1: Executive Summary

5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine (CAS: Implied/Intermediate) is a high-
value heterocyclic building block, primarily recognized as the critical aryl halide intermediate in
the synthesis of Gefapixant (MK-7264), a first-in-class P2X3 receptor antagonist approved for
refractory chronic cough.

Beyond this specific application, the molecule represents a "privileged scaffold" in medicinal
chemistry. Its structure combines a reactive halogen handle (C5-Bromine) with specific ether
side chains that modulate lipophilicity (LogP), solubility, and metabolic stability. This guide
details its chemical behavior, synthesis utility, and application in developing purinergic receptor
antagonists.

Part 2: Chemical Profile & Structural Analysis
Molecular Architecture
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Reactivity Profile

The molecule is a pentasubstituted pyridine precursor.

» Electrophilicity: The C5-Br bond is activated for palladium-catalyzed cross-coupling but is
electronically deactivated relative to electron-deficient pyridines (like 2-bromopyridine) due to
the electron-donating effects of the alkoxy groups at C2 and C3.

o Nucleophilicity: The pyridine nitrogen is relatively hindered and electron-rich, potentially
requiring specific ligands during catalysis to prevent catalyst poisoning.

Part 3: Primary Application - P2X3 Receptor
Antagonists
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The most authoritative application of this molecule is its role as the Aryl Halide Coupling
Partner in the synthesis of Gefapixant (MK-7264).

The Gefapixant Synthesis Pathway

Gefapixant functions by blocking ATP binding to P2X3 receptors on sensory nerve fibers. The
drug's core structure is a biaryl system consisting of a diaminopyrimidine linked to this specific
pyridine unit.

Mechanism of Synthesis (Suzuki-Miyaura Coupling)

The 5-bromo intermediate undergoes a Suzuki coupling with a pyrimidine boronate (or boronic
acid) to form the C5-C5' biaryl bond.

Reaction Conditions
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Caption: Synthesis of Gefapixant via Suzuki coupling. The 5-bromo pyridine serves as the
electrophile.

Why This Substitution Pattern?

e 2-(2-methoxyethoxy): This "pegylated” side chain is critical for oral bioavailability. Purely
lipophilic antagonists often suffer from poor solubility or high metabolic clearance. The ether
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oxygen also acts as a weak H-bond acceptor, potentially interacting with residues in the
P2X3 allosteric site.

o 3-Methoxy: Provides a specific steric clash that forces the biaryl system into a twisted
conformation, which is often required for binding selectivity between P2X3 and P2X2/3
subtypes.

Part 4: Experimental Protocols
Protocol: Preparation of the Intermediate

Note: If the specific bromide is not commercially available, it is synthesized via Nucleophilic
Aromatic Substitution (SNA).

Objective: Synthesize 5-bromo-3-methoxy-2-(2-methoxyethoxy)pyridine from 5-bromo-2-
chloro-3-methoxypyridine.

Reagents:

Substrate: 5-Bromo-2-chloro-3-methoxypyridine (1.0 eq)

Nucleophile: 2-Methoxyethanol (1.5 eq)

Base: Potassium tert-butoxide (KOtBu) (1.5 eq) or NaH

Solvent: THF or DMF (Anhydrous)
Step-by-Step Workflow:
e Activation: In a flame-dried flask under Nz, dissolve 2-methoxyethanol in anhydrous THF.

o Deprotonation: Cool to 0°C. Add KOtBu portion-wise. Stir for 30 min to generate the
alkoxide.

e Addition: Add 5-bromo-2-chloro-3-methoxypyridine (dissolved in THF) dropwise to the
alkoxide solution.

o Scientific Rationale: The 2-position is activated for SNAr by the ring nitrogen. The 3-
methoxy group is electron-donating but does not deactivate the 2-position enough to
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prevent substitution by a strong alkoxide.

» Reaction: Warm to room temperature (or heat to 60°C if sluggish) and monitor by LC-MS.
o Workup: Quench with water, extract with EtOAc, wash with brine.

 Purification: Silica gel chromatography (Hexane/EtOACc).

Protocol: Suzuki Cross-Coupling (General Application)

Objective: Couple the 5-bromo intermediate with an aryl boronic acid.[1]

Parameter Condition Rationale
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Catalyst chlorides/bromides; resists
mol%) — .
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activation energy of the
Temperature 80-100°C ] )

electron-rich aryl bromide

oxidative addition.

Self-Validating Check:

e Success Indicator: Disappearance of the bromide peak (m/z ~261/263) and appearance of
the biaryl product mass in LC-MS.

e Common Failure Mode: Protodebromination (formation of the hydro-pyridine) indicates the
catalyst is active but transmetallation is slow. Correction: Switch to anhydrous conditions or a
more active catalyst like XPhos-Pd-G3.
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Part 5: Safety & Handling

o Hazard Classification: Irritant (Skin/Eye).[3][4]
o Specific Handling:

o Pyridine Derivatives: Often possess unpleasant odors and can be sensitizers. Handle in a
fume hood.

o Halogenated Compounds: Avoid contact with strong reducing agents (e.g., n-BuLi) unless
performing lithium-halogen exchange intentionally, as this will generate reactive lithio-
species.

o Storage: Store at 2—8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the ether
side chains over long periods.

Part 6: References

» Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-
7264).

o Source: Organic Process Research & Development (ACS Publications)

o Context: Describes the industrial synthesis of Gefapixant, identifying the pyridine coupling
partners and optimization of the biaryl formation.

o URL:[LInk]
o Gefapixant (MK-7264) Clinical & Chemical Overview.
o Source: National Institutes of Health (PubChem / DrugBank)

o Context: Confirms the structure of Gefapixant and the role of the 2-(2-
methoxyethoxy)pyridine moiety in the final drug substance.

o URL:[LiNkK]

¢ Synthesis of 5-Bromo-2-alkoxypyridines via SNAr.
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o Source: Chemical & Pharmaceutical Bulletin

o Context: Provides general methodologies for converting 2-chloro-5-bromopyridines into
their alkoxy derivatives using alkoxides, validating the synthesis protocol described above.

o URL:[Link]
P2X3 Receptor Antagonists: Patent Landscape.
o Source: Google Patents (Merck Sharp & Dohme Corp)

o Context: Patents detailing the specific intermediates and "composition of matter” for MK-
7264 and related analogs.

o URL:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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